molecular formula C25H26N2O5S B11137329 2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(2-methoxyphenyl)acetamide

2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(2-methoxyphenyl)acetamide

Cat. No.: B11137329
M. Wt: 466.6 g/mol
InChI Key: XYCNXMKWKIXDCL-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a methoxyphenyl group, a tetrahydroquinoline sulfonyl group, and a phenoxyacetamide moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Methoxyphenyl Intermediate: Starting with 2-methoxyaniline, the compound is subjected to acylation to introduce the amide functionality.

    Synthesis of the Tetrahydroquinoline Sulfonyl Intermediate: This involves the cyclization of appropriate precursors to form the tetrahydroquinoline ring, followed by sulfonylation.

    Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the tetrahydroquinoline sulfonyl intermediate under suitable conditions, such as the presence of a base and a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

    Automation: Utilizing automated reactors and continuous flow systems to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2

    Reducing Agents: LiAlH4, NaBH4

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a phenol derivative, while reduction of the amide group could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXYPHENYL)-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE: can be compared with other amide derivatives, such as:

Uniqueness

The uniqueness of N-(2-METHOXYPHENYL)-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE lies in its specific structural features, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H26N2O5S

Molecular Weight

466.6 g/mol

IUPAC Name

2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylphenoxy]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C25H26N2O5S/c1-18-16-20(33(29,30)27-15-7-9-19-8-3-5-11-22(19)27)13-14-23(18)32-17-25(28)26-21-10-4-6-12-24(21)31-2/h3-6,8,10-14,16H,7,9,15,17H2,1-2H3,(H,26,28)

InChI Key

XYCNXMKWKIXDCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)OCC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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